molecular formula C26H22N4O3S B377546 6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide CAS No. 223109-78-2

6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B377546
CAS No.: 223109-78-2
M. Wt: 470.5g/mol
InChI Key: NVUFHZCAOUENQV-UHFFFAOYSA-N
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Description

The molecule features a furan-2-yl substituent at the 4-position, a cyano group at C5, and a sulfanyl-linked 2-anilino-2-oxoethyl moiety at C4. Its synthesis typically involves multi-step coupling reactions, as exemplified by methods in , where diazonium salt coupling and cyanoacetanilide intermediates are employed .

Properties

IUPAC Name

6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3S/c1-17-23(25(32)30-19-11-6-3-7-12-19)24(21-13-8-14-33-21)20(15-27)26(28-17)34-16-22(31)29-18-9-4-2-5-10-18/h2-14,24,28H,16H2,1H3,(H,29,31)(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUFHZCAOUENQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=CC=C2)C#N)C3=CC=CO3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide is a member of the dihydropyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure that includes a furan ring and multiple functional groups that contribute to its biological properties. The molecular formula is C26H22N4O3SC_{26}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 486.6 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical physiological pathways. The presence of the sulfanyl and cyano groups enhances its reactivity and potential for binding to biological macromolecules.

Anticancer Activity

Research indicates that compounds similar to this dihydropyridine derivative exhibit significant anticancer properties. For instance, studies have shown that dihydropyridines can induce apoptosis in cancer cells through various pathways, including the modulation of mitochondrial function and the inhibition of specific kinases .

Case Study:
A recent study evaluated the cytotoxic effects of related dihydropyridine compounds on various cancer cell lines, revealing IC50 values ranging from 0.1 µM to 10 µM depending on the specific derivative and cell type tested . This suggests that modifications in the chemical structure can enhance or reduce anticancer efficacy.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Dihydropyridines have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

Table 1: Antimicrobial Efficacy of Dihydropyridine Derivatives

CompoundTarget BacteriaInhibition Zone (mm)Reference
6-(2-anilino-2-oxoethyl)...E. coli22
6-(2-anilino-2-oxoethyl)...S. aureus24
Ethyl derivativeE. coli26

Anti-inflammatory Properties

In addition to anticancer and antimicrobial activities, this compound may possess anti-inflammatory effects. Dihydropyridines have been reported to inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases .

Research Findings

Recent studies have explored various derivatives of dihydropyridines, including our compound of interest, focusing on their synthesis and biological evaluation. The following findings highlight their potential applications:

  • Synthesis : The compound can be synthesized through multi-step organic reactions involving condensation reactions with appropriate aldehydes and amines under catalysis.
  • Biological Evaluation : In vitro studies have demonstrated that derivatives exhibit varying degrees of cytotoxicity against different cancer cell lines, with some showing promising results comparable to established chemotherapeutic agents .
  • Mechanistic Studies : Investigations into the pathways affected by these compounds suggest they may interfere with cell cycle regulation and apoptosis signaling pathways, providing insights into their anticancer mechanisms .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that this compound exhibits potential anticancer activity. Studies have shown that dihydropyridine derivatives can inhibit tumor growth by modulating various cellular pathways. For instance, molecular docking studies suggest that the compound may interact with key proteins involved in cancer progression, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In silico studies have indicated that it could act as a 5-lipoxygenase inhibitor, which plays a crucial role in inflammatory processes. The anti-inflammatory potency of similar compounds has been documented, highlighting the potential of this compound in treating inflammatory diseases .

Antimicrobial Activity
Another significant application is its antimicrobial potential. Compounds within this class have shown effectiveness against various bacterial strains, suggesting that 6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide could be explored as a new antimicrobial agent .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various synthetic methodologies. Researchers have utilized it in multi-step reactions to create derivatives with enhanced biological activities or novel properties .

Material Science

In material science, the unique electronic and optical properties of this compound make it suitable for designing novel materials. Its incorporation into polymers or other materials could lead to advancements in electronic devices or sensors .

Case Studies and Research Findings

Study Focus Findings
Study on Anticancer ActivityEvaluated the interaction with cancer-related proteinsDemonstrated potential to inhibit tumor growth
Anti-inflammatory ResearchMolecular docking studiesSuggested efficacy as a 5-lipoxygenase inhibitor
Antimicrobial EvaluationTested against various bacterial strainsShowed promising antimicrobial effects

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural profiles of this compound can be contextualized against analogs with modifications in the aryl, sulfanyl, or carboxamide substituents. Below is a detailed analysis:

Structural Analogues and Anti-Inflammatory Activity

Key Compounds and Substituent Effects:

Compound Name Substituent Modifications Anti-Inflammatory Activity (vs. Control/Reference) Source
6-[(2-anilino-2-oxoethyl)sulfanyl]-N-(2,4-dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydropyridin-3-carboxamide N-(2,4-dichlorophenyl) carboxamide 42.91% paw edema reduction
N-(2,4-dichlorophenyl)-5-cyano-4-(2-furyl)-6-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridin-3-carboxamide 3-Methylphenyl in sulfanyl side chain 1.65–2.85× higher activity than reference drugs
AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide) 4-Methoxyphenyl in sulfanyl side chain; 2-methoxyphenyl carboxamide Not explicitly reported
AZ257 (6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide) 4-Bromophenyl in sulfanyl side chain; 2-methoxyphenyl carboxamide Not explicitly reported

Findings:

  • Electron-Withdrawing Groups (EWGs): The 2,4-dichlorophenyl carboxamide () enhances anti-inflammatory activity, likely due to increased lipophilicity and improved membrane penetration .
  • Sulfanyl Side Chain Modifications: Replacing the anilino group with a 3-methylphenyl moiety () significantly boosts activity, suggesting steric and electronic optimization at the sulfanyl side chain enhances target engagement .

Comparative Physicochemical Data

Property Target Compound N-(2,4-dichlorophenyl) Analog () AZ331 ()
Molecular Weight ~465 g/mol ~498 g/mol ~508 g/mol
Solubility Likely low (lipophilic) Moderate in DMSO Not reported
Key Functional Groups Furan, cyano, anilino Dichlorophenyl, furan, cyano Methoxyphenyl, cyano, furan

Research Implications and Gaps

  • Pharmacological Gaps: While highlights anti-inflammatory efficacy, data on cytotoxicity, bioavailability, and mechanistic pathways (e.g., COX inhibition) are lacking.
  • Synthetic Scalability: High yields in suggest scalable production, but purification challenges (e.g., recrystallization solvents) require further optimization .
  • Comparative Limitations: Direct comparisons are hindered by inconsistent reporting of activity metrics (e.g., AZ331/AZ257 in lack quantitative data) .

Preparation Methods

Reaction Components and Conditions

  • β-Ketoester precursor : Methyl 3-oxobutanoate is used to introduce the ester group at position 3.

  • Aldehyde component : Furfural (furan-2-carbaldehyde) provides the furan substituent at position 4.

  • Ammonia source : Aniline derivatives are employed to generate the anilino-2-oxoethyl sulfanyl group.

The reaction proceeds under acidic conditions (e.g., acetic acid) at 80–100°C for 12–24 hours. Thioether formation is achieved by introducing 2-(anilino)-2-oxoethanethiol during the cyclization step.

Yield and Purification

  • Crude yield : 45–55% after initial precipitation.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) improves purity to >95%.

Stepwise Assembly via Thioether Linkage

This method prioritizes modular synthesis, enabling precise control over substituent placement.

Synthesis of Intermediate 1: 2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic Acid Monomethyl Ester

  • Reactants : 3-Nitrobenzaldehyde, methyl acetoacetate, and ammonium acetate.

  • Conditions : Reflux in ethanol (12 hours).

  • Yield : 68% after recrystallization.

Thioether Formation

  • Reagent : 2-(Anilino)-2-oxoethyl mercaptan.

  • Activation : Thionyl chloride (SOCl₂) in dichloromethane (DCM) at −20°C to 0°C.

  • Reaction Time : 3 hours under nitrogen.

  • Workup : Sequential washes with Na₂CO₃ and brine, followed by solvent evaporation.

Final Coupling and Cyclization

  • Coupling agent : DCC (N,N'-dicyclohexylcarbodiimide) in DMF.

  • Temperature : Room temperature (24 hours).

  • Yield : 58% after HPLC purification.

Ultrasound-Assisted Synthesis

Ultrasound irradiation enhances reaction efficiency by improving mass transfer and reducing reaction times.

Procedure

  • Activation : 10 g of dihydropyridine intermediate is suspended in DCM/DMF (4:1).

  • Chlorination : SOCl₂ (2.4 mL) added dropwise under ice cooling.

  • Ultrasound step : 150 W, 40 MHz for 7 minutes after adding l-benzyl-3-hydroxypiperidine.

  • Isolation : Filtration and acetone recrystallization yield 36.2% pure product.

Comparative Analysis of Methods

Parameter Hantzsch Method Stepwise Assembly Ultrasound-Assisted
Total Yield 45–55%58%36.2%
Reaction Time 24 hours28 hours4 hours
Purification Column ChromatographyHPLCRecrystallization
Scalability ModerateHighLimited

Critical Challenges and Solutions

  • Thioether Stability : The sulfanyl group is prone to oxidation. Performing reactions under nitrogen or argon minimizes disulfide formation.

  • Steric Hindrance : Bulky substituents at positions 2 and 4 slow cyclization. Using polar aprotic solvents (DMF, DMSO) alleviates this issue.

  • Cyanide Handling : The cyano group requires careful pH control (pH 6–8) to prevent hydrolysis.

Structural Confirmation Techniques

  • ¹H NMR : Key peaks include:

    • δ 8.11–7.37 ppm (aromatic protons from phenyl and furan).

    • δ 3.64 ppm (methoxy group).

    • δ 2.35 ppm (methyl groups).

  • HPLC Purity : >98% achieved using a Symmetry C18 column with acetonitrile/pH 4 buffer.

Industrial-Scale Considerations

For bulk production, the stepwise assembly method is preferred due to:

  • Reproducibility : Consistent yields (>55%) across batches.

  • Cost-Effectiveness : Thionyl chloride and DCM are economically viable at scale.

  • Regulatory Compliance : Avoids hazardous cyanide intermediates.

Emerging Methodologies

  • Microwave Synthesis : Pilot studies show 20% reduction in reaction time for thioether formation.

  • Enzymatic Catalysis : Lipase-mediated esterification under investigation to replace SOCl₂ .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1,4-dihydropyridine derivatives like this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multicomponent reactions (e.g., Hantzsch-type cyclization) or stepwise functionalization. For example, describes a Suzuki-Miyaura cross-coupling reaction using Pd(dppf)₂Cl₂ as a catalyst, K₂CO₃ as a base, and dioxane/H₂O as solvents at 55°C. Yield optimization (96% in the referenced example) depends on catalyst loading, solvent polarity, and temperature control. Post-synthesis purification often involves filtration through diatomaceous earth and ethyl acetate washes .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substituent positions, such as the furan-2-yl group and anilino-oxoethyl moiety. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., ESI-MS m/z 285.1 in ). Infrared (IR) spectroscopy can identify functional groups like the cyano (-CN) and carboxamide (-CONH-) stretches .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal analysis : Differential Scanning Calorimetry (DSC) to detect decomposition temperatures.
  • Photostability : Exposure to UV-Vis light to monitor degradation products via HPLC.
  • pH-dependent stability : Incubation in buffers (pH 1–12) followed by LC-MS analysis to identify hydrolytic byproducts (e.g., cleavage of the sulfanyl group) .

Advanced Research Questions

Q. What computational strategies can predict the electronic effects of substituents (e.g., furan-2-yl, anilino-oxoethyl) on biological activity?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electron distribution in the dihydropyridine core. For instance, the electron-withdrawing cyano group may polarize the ring, enhancing interactions with target proteins. Molecular docking studies (using software like AutoDock Vina) can simulate binding affinities to receptors, guided by structural analogs in and .

Q. How can contradictory data on biological activity between similar 1,4-dihydropyridines be resolved?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, incubation times). To address this:

  • Dose-response standardization : Use IC₅₀/EC₅₀ values across multiple replicates.
  • Off-target profiling : Employ kinase/GPCR panels to identify non-specific interactions.
  • Structural comparisons : Align with analogs (e.g., ’s 3-aminothieno[2,3-b]pyridines) to isolate substituent-specific effects .

Q. What experimental designs are recommended for studying the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • Enzyme kinetics : Use Michaelis-Menten assays with varying substrate concentrations to determine inhibition type (competitive/non-competitive).
  • Fluorescence quenching : Monitor tryptophan residues in target enzymes (e.g., cytochrome P450) to assess binding.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of ligand-enzyme interactions .

Q. How can membrane separation technologies (e.g., ultrafiltration) improve purification of this compound from complex reaction mixtures?

  • Methodological Answer : Membrane filtration (e.g., 10 kDa MWCO membranes) separates low-molecular-weight impurities. Process parameters include:

  • Transmembrane pressure : Optimized to avoid fouling.
  • Solvent compatibility : Ensure membrane stability in polar aprotic solvents (e.g., DMF, DMSO).
  • Cross-flow velocity : Adjusted to maximize yield (refer to CRDC subclass RDF2050104 in ) .

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